N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide
Description
N'-[4-(Dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a hydrazide derivative featuring a rigid adamantane backbone conjugated with a 4-dimethylaminobenzylidene moiety via a carbohydrazide linker. This compound combines the lipophilic, bulky adamantane group—known for enhancing bioavailability and metabolic stability—with the electron-rich dimethylaminobenzylidene group, which often contributes to π-π stacking and charge-transfer interactions in biological or material systems.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-23(2)18-5-3-14(4-6-18)13-21-22-19(24)20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H,22,24)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVGKGNHSWLKF-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound exhibits nonlinear optical properties, making it useful in the development of optical materials and devices.
Analytical Chemistry: Hydrazone derivatives are used as reagents in analytical chemistry for the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Structural and Crystallographic Features
The adamantane group distinguishes N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide from other benzylidene carbohydrazides. For example:
- N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate (): Contains a pyridine ring instead of adamantane. Its X-ray structure reveals a planar hydrazide linker with a C=O bond length of 1.230 Å and C=N at 1.278 Å, stabilized by intramolecular hydrogen bonds .
- (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (): Features a pyrazole ring, with a C=O bond length of 1.235 Å and C=N at 1.280 Å. The crystal packing shows intermolecular N–H⋯O interactions .
- N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (): Shares the adamantane group but lacks the hydrazide linker, instead having a carboxamide group. Its structure emphasizes the steric effects of adamantane on molecular conformation .
Table 1: Key Structural Parameters
Spectroscopic and Thermal Properties
- IR Spectroscopy : Analogs exhibit characteristic peaks for C=O (1664–1660 cm⁻¹) and C=N (1593–1590 cm⁻¹), consistent with hydrazide linkers. The adamantane group may introduce additional C–H stretching vibrations near 2900 cm⁻¹ .
- NMR Spectroscopy: The dimethylamino group in all analogs resonates at δ 2.9–3.1 ppm (¹H) and δ 40–42 ppm (¹³C). Adamantane protons typically appear as multiplets between δ 1.5–2.2 ppm .
- Melting Points : Pyridine and pyrazole analogs melt at 194–196°C and 152–153°C, respectively. The adamantane group likely increases melting points due to rigidity, though exact data are unavailable .
Biological Activity
N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.37 g/mol. The structure features a hydrazone linkage, which is key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
This compound exhibits various mechanisms of action depending on the biological target. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Research indicates its effectiveness against certain bacterial strains, possibly through disruption of cell membrane integrity.
- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Effects
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the effectiveness against bacterial strains.
- Method : Disk diffusion method was utilized.
- Results : Showed significant zones of inhibition compared to control groups.
-
Study on Anticancer Activity :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed to determine cell viability.
- Results : The compound reduced cell viability by up to 70% at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
